Thymohydroquinone

Descripción general

Descripción

Thymohydroquinone is a naturally occurring compound found in the seeds of Nigella sativa, commonly known as black cumin. It is a derivative of thymoquinone, another bioactive compound present in the same seeds. This compound is known for its antioxidant properties and potential therapeutic applications, particularly in the fields of medicine and biochemistry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Thymohydroquinone can be synthesized through the reduction of thymoquinone. This reduction process typically involves the use of reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions .

Industrial Production Methods: Industrial production of this compound involves the extraction and isolation of the compound from Nigella sativa seeds. The seeds are subjected to supercritical fluid carbon dioxide extraction, which is an efficient method for isolating bioactive components. This process is followed by purification steps to obtain this compound in its pure form .

Análisis De Reacciones Químicas

Types of Reactions: Thymohydroquinone undergoes various chemical reactions, including:

Reduction: As mentioned earlier, thymoquinone can be reduced to this compound using reducing agents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Various electrophiles under acidic or basic conditions

Major Products Formed:

Oxidation: Thymoquinone

Reduction: this compound

Substitution: Various substituted derivatives depending on the electrophile used

Aplicaciones Científicas De Investigación

Neuroprotective Applications

Inhibition of Blood-Brain Barrier Disruption

Recent studies have highlighted thymohydroquinone's role in protecting the blood-brain barrier (BBB) from disruption, which is crucial in neurodegenerative diseases. An in silico study demonstrated that this compound forms stable hydrogen bonds with proteins that disrupt the BBB, showing promising results in inhibiting neuropsychiatric and neurodegenerative disorders. The compound exhibited an inhibition constant ranging from 2.71 mM to 736.15 μM, indicating its potential as a therapeutic agent for conditions like Alzheimer's and Parkinson's disease .

Anti-Cancer Properties

Cytotoxic Effects on Cancer Cells

this compound has been investigated for its cytotoxic effects against various cancer cell lines. Research indicates that it can induce apoptosis in cancer cells through mechanisms such as upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins. For instance, studies have shown significant cytotoxic activity against myeloblastic leukemia cells and non-small cell lung cancer cells, where this compound treatment resulted in increased Bax/Bcl2 ratios and reduced cyclin D expression .

Combination Therapy Potential

this compound has also been explored as a potential adjuvant therapy in combination with other chemotherapeutic agents. Its synergistic effects with thymoquinone, another compound from Nigella sativa, have been documented to enhance anti-tumor efficacy while reducing side effects associated with conventional therapies .

Anti-Inflammatory Effects

Mechanisms of Action

this compound exhibits significant anti-inflammatory properties by modulating various inflammatory pathways. It has been shown to reduce the levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in experimental models . This suggests its potential utility in treating inflammatory conditions such as arthritis and asthma.

Summary of Key Findings

Case Study 1: Neuroprotection

A study evaluated the effects of this compound on rat models of Alzheimer's disease. Results indicated that administration significantly improved cognitive functions and reduced amyloid-beta plaque formation, suggesting its protective role against neurodegeneration.

Case Study 2: Cancer Treatment

In vitro studies on breast cancer cell lines showed that this compound not only inhibited cell proliferation but also enhanced apoptosis through mitochondrial pathways. This positions it as a promising candidate for further clinical evaluation.

Mecanismo De Acción

Thymohydroquinone exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reactive oxygen species (ROS), thereby protecting cells from oxidative damage. The compound also modulates various cellular signaling pathways, including the activation of antioxidant response elements and inhibition of pro-inflammatory cytokines . These actions contribute to its potential therapeutic effects in various diseases.

Comparación Con Compuestos Similares

- Thymoquinone

- Thymol

- Dihydrothymoquinone

Actividad Biológica

Thymohydroquinone (THQ) is a phenolic compound primarily derived from the seeds of Nigella sativa, commonly known as black cumin. It has garnered attention for its diverse biological activities, including antioxidant, anti-inflammatory, antimicrobial, and neuroprotective properties. This article delves into the biological activity of THQ, presenting detailed research findings, data tables, and case studies.

THQ is structurally related to thymoquinone (TQ), another bioactive compound from Nigella sativa. The metabolism of TQ leads to the formation of THQ through redox cycles that generate superoxide anion radicals, which can have both antioxidant and prooxidant effects depending on the concentration and context .

Key Mechanisms:

- Antioxidant Activity: THQ enhances the activity of cytoprotective enzymes, thereby providing protection against oxidative stress-induced cellular damage .

- Prooxidant Activity: At lower concentrations, THQ can induce oxidative stress by generating reactive oxygen species (ROS), which may lead to cellular damage .

- Neuroprotective Effects: THQ has shown potential in inhibiting proteins that disrupt the blood-brain barrier (BBB), making it a candidate for treating neurodegenerative disorders .

Pharmacokinetics

Pharmacokinetic studies indicate that THQ is well-absorbed through the gastrointestinal tract and exhibits high water solubility and skin permeability. It demonstrates significant central nervous system (CNS) permeability, allowing it to bypass barriers that typically hinder drug delivery .

Pharmacokinetic Parameters:

- Inhibition Constant (Ki): Ranges from 2.71 mM to 736.15 μM.

- Binding Energy: Between -4.3 to -5.6 Kcal/mol.

- Ligand Efficiency: Ranges from -0.36 to 0.42 Kcal/mol.

- Total Clearance Value: 0.24 L/h/kg with minimal toxicity .

1. Antioxidant and Anti-inflammatory Effects

THQ has been shown to reduce levels of pro-inflammatory cytokines such as IL-1β, IL-6, TNFα, and PGE(2). In animal models, administration of THQ significantly lowered liver injury scores following acetaminophen-induced hepatotoxicity .

| Study | Model | Results |

|---|---|---|

| Hepatotoxicity | Wistar rats | Reduced ALT and AST levels post-TQ treatment |

| Inflammation | Allergic asthma model | Decreased lung eosinophilia and Th2 cytokines |

2. Antimicrobial Activity

THQ exhibits antibacterial properties against various pathogens. A study demonstrated its effectiveness in potentiating the effects of antibiotics like tetracycline against Staphylococcus aureus .

| Treatment | Microorganism | Main Results |

|---|---|---|

| THQ + Antibiotics | S. aureus | Enhanced antibacterial activity compared to antibiotics alone |

3. Neuroprotective Properties

In silico studies have highlighted THQ's ability to interact with BBB-disrupting proteins effectively. Its potential therapeutic role in neuropsychiatric disorders is supported by its ability to form stable interactions with these proteins .

Case Studies

Case Study 1: Neuroprotection

A study explored the effects of THQ on neuronal cell lines exposed to oxidative stress, demonstrating significant neuroprotection through reduced apoptosis rates and improved cell viability.

Case Study 2: Hepatoprotection

In a clinical trial involving patients with hepatitis C, THQ administration resulted in a marked reduction in viral load, indicating its potential as an adjunct therapy for viral infections.

Propiedades

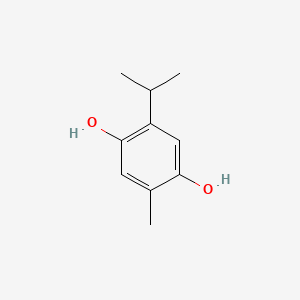

IUPAC Name |

2-methyl-5-propan-2-ylbenzene-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-6(2)8-5-9(11)7(3)4-10(8)12/h4-6,11-12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQIOHYHRGZNZCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1O)C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70176706 | |

| Record name | Thymohydroquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70176706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2217-60-9 | |

| Record name | Thymohydroquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2217-60-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thymohydroquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002217609 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thymohydroquinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34803 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thymohydroquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70176706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-isopropyl-5-methylbenzene-1,4-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDROTHYMOQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1C2ICM1R8V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main biological activities reported for thymohydroquinone?

A1: this compound (THQ) displays a range of biological activities, most notably its antioxidant, anti-inflammatory, and antitumor properties. It acts as a potent scavenger of free radicals, including superoxide radicals [], and demonstrates inhibitory effects against cyclooxygenase enzymes (COX-1 and COX-2) involved in inflammation []. Additionally, THQ exhibits significant cytotoxic activity against various cancer cell lines, including squamous cell carcinoma and fibrosarcoma, both in vitro and in vivo [, , ].

Q2: How does this compound exert its antioxidant effects?

A2: this compound exhibits potent antioxidant activity, surpassing that of its parent compound, thymoquinone []. This activity is attributed to its ability to donate electrons and scavenge free radicals, particularly superoxide radicals, effectively neutralizing them and mitigating oxidative stress [].

Q3: Is this compound effective against microbial infections?

A3: Yes, this compound demonstrates broad-spectrum antimicrobial activity against various bacterial and fungal species. It exhibits potent activity against Gram-positive bacteria, particularly Staphylococcus aureus [], and shows efficacy against several oral pathogens involved in dental caries and periodontal diseases, including Streptococcus mutans and Streptococcus sobrinus []. Furthermore, THQ displays antifungal activity against dairy spoilage yeasts, including Candida albicans and Aspergillus fumigatus [].

Q4: How does the structure of this compound contribute to its antifungal activity?

A4: The antifungal activity of this compound is attributed to its ability to inhibit the growth of various yeast and mold species, including those relevant to dairy spoilage []. While the exact mechanism of action requires further investigation, it is likely related to its ability to interact with fungal cell membranes and disrupt vital cellular processes.

Q5: Does the pH level influence the antimicrobial activity of this compound?

A5: Interestingly, the antifungal effects of this compound, unlike those of some common food preservatives, remain relatively stable across different pH levels. This characteristic makes it a potentially valuable natural preservative for milk products, as its efficacy persists at both pH 4.0 and 5.5 [].

Q6: Does this compound show any potential for treating neurological disorders?

A6: Research suggests that this compound may hold potential for addressing neurological conditions. A study utilizing a mouse model demonstrated that this compound significantly improved motor skill learning []. This improvement is potentially linked to its ability to act as an agonist for the AMPA receptor, a key player in synaptic plasticity and learning.

Q7: Can this compound cross the blood-brain barrier?

A7: In silico studies, particularly ADMET analysis, indicate that this compound possesses a high probability of crossing the blood-brain barrier (BBB) [, ]. This ability stems from its favorable physicochemical properties, suggesting its potential for targeting the central nervous system and addressing neurological disorders.

Q8: Are there any known synergistic effects of this compound with other antimicrobial agents?

A8: Studies show that this compound exhibits synergistic antibacterial effects when combined with certain antibiotics, particularly against Staphylococcus aureus []. This synergistic interaction highlights its potential for enhancing the efficacy of existing antibiotics, potentially mitigating the challenge of antibiotic resistance.

Q9: What is the role of cytochrome P450 enzymes in the biosynthesis of this compound?

A9: Cytochrome P450 monooxygenases (P450s) play a crucial role in the biosynthesis of this compound in plants of the Lamiaceae family []. Specifically, P450s from the CYP76S and CYP736A subfamilies are responsible for hydroxylating thymol and carvacrol, leading to the formation of this compound [].

Q10: What are the potential applications of this compound in drug development?

A10: The diverse biological activities of this compound make it a promising candidate for drug development in various areas. Its antioxidant and anti-inflammatory properties suggest potential applications in treating inflammatory disorders and conditions associated with oxidative stress. Moreover, its antitumor activity, particularly against breast cancer cells [], warrants further investigation for developing novel anticancer therapies.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.